3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one
Description
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one (C₆H₇N₃O, molecular weight: 137.14 g/mol) is a cyclobutane derivative functionalized with a 1,2,3-triazole ring and a ketone group. Its CAS registry number is 167405-30-3 . The compound’s unique structure combines the strained cyclobutane ring with the pharmacologically versatile triazole moiety, making it a promising scaffold in drug discovery and materials science.
Properties
IUPAC Name |
3-(triazol-1-yl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-3-5(4-6)9-2-1-7-8-9/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMPKYBHOLZZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often employing copper(I) as a catalyst. The reaction generally involves the cycloaddition of an azide with an alkyne to form the triazole ring .
Cycloaddition Reaction: The starting materials, an azide and an alkyne, are reacted in the presence of a copper(I) catalyst. The reaction is typically carried out in an aqueous medium, which facilitates the formation of the triazole ring.
Cyclobutanone Formation: The cyclobutanone ring can be introduced through various synthetic routes, including the reaction of a suitable cyclobutane precursor with the triazole moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally benign solvents and catalysts is also a focus to make the process more sustainable .
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the cycloaddition of an azide with an alkyne in the presence of a copper catalyst, typically copper(I) iodide or copper(II) sulfate, to form a triazole ring. This reaction is often performed in a mixture of solvents such as tert-butanol and water, with sodium ascorbate used as a reducing agent to generate the active copper(I) species .
| Reagents | Conditions | Yield |
|---|---|---|
| Azide | CuI, Na ascorbate, t-BuOH/H2O | 70-90% |
| Alkyne | Room temperature, 2-16 hours |
Cyclobutanone Derivatives
To incorporate the cyclobutanone moiety, cyclobutanone derivatives can be used as starting materials. These derivatives can undergo various organic reactions, such as nucleophilic substitution or addition reactions, to introduce the necessary functional groups for the CuAAC reaction.
Nucleophilic Substitution Reactions
The cyclobutanone ring in 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one can undergo nucleophilic substitution reactions. For example, the carbonyl group can react with nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Nucleophilic Substitution | Amine, NaOH | Reflux, 2 hours | Amine-substituted cyclobutanone |
Oxidation and Reduction Reactions
The compound can also undergo oxidation and reduction reactions. For instance, the cyclobutanone can be reduced to a cyclobutanol using sodium borohydride, while oxidation with potassium permanganate can lead to the formation of a cyclobutane carboxylic acid.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Reduction | NaBH4, EtOH | Room temperature, 1 hour | Cyclobutanol |
| Oxidation | KMnO4, H2O | Reflux, 3 hours | Cyclobutane carboxylic acid |
Biological Activities
Triazole derivatives, including This compound , have been studied for their potential biological activities. These compounds often exhibit antimicrobial and anticancer properties, making them candidates for further pharmacological studies.
| Biological Activity | Compound | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | Triazole derivatives | E. coli, S. aureus |
| Anticancer | Triazole derivatives | Human cancer cell lines |
Scientific Research Applications
Antimicrobial Activity
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of this compound can inhibit various pathogens. For instance, studies have shown promising activity against Mycobacterium tuberculosis, suggesting a potential role in developing new antitubercular therapies.
Anticancer Properties
The triazole moiety is known for its ability to interact with biological targets involved in cancer progression. Compounds derived from this compound have demonstrated cytotoxic effects against several cancer cell lines. In vitro studies suggest that these derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit cytokine production, making them potential candidates for treating chronic inflammatory diseases . The mechanism involves the modulation of inflammatory pathways, which could lead to therapeutic applications in conditions like rheumatoid arthritis.
Enzyme Inhibition
The unique structure of this compound allows it to act as an enzyme inhibitor. Studies have explored its binding affinity to various enzymes, assessing its potential as a lead compound in drug design for diseases where enzyme regulation is crucial .
Antioxidant Properties
Research has also highlighted the antioxidant capabilities of triazole derivatives. These compounds can scavenge free radicals and inhibit oxidative stress-related processes, indicating their potential use in preventing diseases associated with oxidative damage.
Material Science Applications
The unique chemical properties of this compound make it valuable in materials science. Its ability to form stable complexes with metals has led to investigations into its use as a building block for novel materials with specific electronic or optical properties. This application is particularly relevant in the development of sensors and catalysts .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active site residues, thereby modulating the activity of the target molecule. This compound has been shown to inhibit enzymes like carbonic anhydrase by binding to their active sites .
Comparison with Similar Compounds
Key Observations:
Ring Strain vs. However, this strain may reduce thermal stability relative to oxazole or benzene analogues . The triazole group in all compounds confers metabolic resistance, but the ketone in the cyclobutanone derivative improves solubility in polar solvents compared to ester- or trifluoromethyl-substituted analogues .
Synthetic Accessibility :
- The target compound is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), a method widely used for triazole formation . This contrasts with peptidotriazoles, which require solid-phase peptide synthesis (SPPS) for backbone integration .
Biological Relevance: Molecular docking studies suggest that the compact cyclobutanone scaffold may exhibit higher binding affinity to enzyme active sites (e.g., carbonic anhydrase-II) compared to bulkier pyridine-based triazoles . Peptidotriazoles excel in bioconjugation due to their peptide compatibility, whereas the cyclobutanone derivative’s ketone group offers a handle for further functionalization via nucleophilic addition .
Crystallographic and Computational Insights
- Comparatively, the pyridine-triazole derivative in was resolved using similar methods, revealing planar triazole-pyridine conjugation absent in the cyclobutanone analogue.
Industrial and Pharmacological Potential
- The compound’s triazole moiety aligns with industrial applications in corrosion inhibition (e.g., copper alloys) and photostabilizers, similar to other triazole derivatives .
- Its smaller size and polarity may improve bioavailability compared to peptidotriazoles, which face challenges in membrane permeability due to peptide linkages .
Biological Activity
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the triazole moiety is crucial for its interaction with various biological targets, leading to potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, antimicrobial and anticancer properties, and relevant case studies.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects such as:
- Inhibition of enzyme activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Modulation of receptor function : It can alter the signaling pathways associated with specific receptors.
These interactions suggest that the compound could be developed as a therapeutic agent targeting specific diseases.
Antimicrobial Activity
Research has shown that derivatives containing the triazole ring exhibit promising antimicrobial properties. In vitro studies have demonstrated that this compound has effective antibacterial and antifungal activities.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 μg/mL | |
| Staphylococcus aureus | 16 μg/mL | |
| Candida albicans | 32 μg/mL | |
| Aspergillus niger | 64 μg/mL |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. In particular, it has shown efficacy against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of triazole derivatives on MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cell lines using MTT assays:
- IC50 Values : The compound exhibited an IC50 value of approximately 39.2 ± 1.7 μM against MDA-MB-231 cells.
This suggests that the compound may influence pathways critical for cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
The unique combination of the cyclobutanone structure and the triazole ring imparts distinct chemical properties to this compound. This structural feature enhances its biological activity compared to other similar compounds.
Comparison with Related Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 3-(1H-1,2,4-Triazol-1-yl)cyclobutan-1-one | Triazole-Cyclobutane | Antimicrobial, Anticancer |
| 3-(1H-1,2,4-Triazol-1-yl)cyclobutan-1-amide dihydrochloride | Triazole-Amine | Antimicrobial |
The comparison highlights the potential advantages of incorporating the cyclobutanone moiety into triazole-containing compounds.
Q & A
Q. What are the standard synthetic routes for 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A validated protocol involves reacting a cyclobutanone-bearing alkyne with an azide precursor in a 1:1 DMF:H2O:n-Butanol solvent system, using sodium ascorbate and copper sulfate pentahydrate as catalysts . Key optimization steps include:
- Temperature control : Maintain 25–40°C to balance reaction rate and side-product formation.
- Catalyst ratio : A 1:1 molar ratio of sodium ascorbate to CuSO₄ ensures efficient Cu(I) stabilization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields >95% purity.
Q. How can spectroscopic methods (NMR, FT-IR, MS) be employed to characterize the compound’s structure?
- ¹H NMR : The triazole proton resonates as a singlet at δ 7.8–8.2 ppm, while cyclobutanone carbonyl appears at ~210 ppm in ¹³C NMR. Adjacent protons on the cyclobutane ring show coupling patterns (J = 8–10 Hz) indicative of ring strain .
- FT-IR : A strong carbonyl stretch at ~1750 cm⁻¹ confirms the cyclobutanone moiety. Triazole C-N stretches appear at 1450–1500 cm⁻¹ .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 138.1 (C₆H₇N₃O⁺) with fragmentation peaks at m/z 95 (cyclobutanone loss) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in the triazole ring) be resolved during structural refinement?
Disorder in the triazole moiety is common due to rotational flexibility. To address this:
- Multi-conformational modeling : Use SHELXL’s PART instruction to refine alternate conformers with occupancy ratios .
- Restraints : Apply distance (DFIX) and thermal parameter (SIMU) restraints to maintain reasonable geometry.
- Validation tools : Cross-check using R1 (≤5%), wR2 (≤12%), and goodness-of-fit (GOF ≈1.05) metrics .
Q. What computational strategies are effective for predicting the compound’s bioactivity and binding modes?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., viral polymerases). Cyclobutanone’s strained ring enhances binding via van der Waals contacts .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the triazole-protein hydrogen-bond network.
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on triazole) with antiviral IC₅₀ values .
Q. How can synthetic byproducts (e.g., regioisomers or dimerized triazoles) be identified and minimized?
- HPLC-MS analysis : Use a C18 column (ACN/H₂O gradient) to separate regioisomers (retention time differences ~2–3 min) .
- Kinetic control : Lower reaction temperature (25°C) and reduce catalyst loading (5 mol%) to suppress dimerization.
- Microwave-assisted synthesis : Irradiation at 80°C for 10 minutes improves regioselectivity (>98% 1,4-triazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
